molecular formula C19H17N3O B4651492 N,N-bis(2-cyanoethyl)-4-biphenylcarboxamide

N,N-bis(2-cyanoethyl)-4-biphenylcarboxamide

Cat. No. B4651492
M. Wt: 303.4 g/mol
InChI Key: YZFAGURRSULOED-UHFFFAOYSA-N
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Description

N,N-bis(2-cyanoethyl)-4-biphenylcarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various applications such as drug delivery, bioconjugation, and imaging.

Mechanism of Action

The mechanism of action of N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester involves the formation of a covalent bond between the NHS ester group of the compound and the amine group of the biomolecule. This reaction results in the formation of a stable amide bond that links the compound to the biomolecule.
Biochemical and Physiological Effects:
N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester has been shown to have minimal biochemical and physiological effects. It is a non-toxic and non-immunogenic compound that can be easily metabolized by the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester is its ability to selectively bind to biomolecules, which allows for the targeted delivery of drugs and imaging agents. It is also a stable and water-soluble compound that can be easily purified. However, one limitation of this compound is its relatively high cost compared to other bioconjugation reagents.

Future Directions

There are many potential future applications for N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester. One possible direction is the development of new imaging agents that can selectively target specific biomolecules. Another direction is the use of this compound in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the synthesis and purification of N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester to reduce its cost and increase its availability.
In conclusion, N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester is a versatile compound that has many potential applications in scientific research. Its ability to selectively bind to biomolecules makes it a valuable tool for drug delivery, bioconjugation, and imaging. Further research is needed to fully explore the potential of this compound and to optimize its synthesis and purification.

Scientific Research Applications

N,N-bis(2-cyanoethyl)-4-biphenylcarboxamideS ester has been widely used in scientific research due to its ability to selectively bind to biomolecules such as proteins, peptides, and nucleic acids. It has been used in various applications such as drug delivery, bioconjugation, and imaging.

properties

IUPAC Name

N,N-bis(2-cyanoethyl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-12-4-14-22(15-5-13-21)19(23)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-3,6-11H,4-5,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFAGURRSULOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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